Cas no 1228453-25-5 (1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one)

1-(4-アミノ-3-メチルピペリジン-1-イル)エタン-1-オンは、ピペリジン骨格にアミノ基とメチル基を有する高純度の有機化合物です。分子内に求核性のアミノ基と立体障害を生じるメチル基を併せ持つため、医薬品中間体としての応用が期待されます。特に、立体選択的反応における触媒やキラル補助剤としての利用可能性が注目されています。高い化学安定性と適度な極性を有し、有機溶媒への溶解性が良好であることが特徴です。合成経路の最適化により、工業規模での生産も可能な構造となっています。

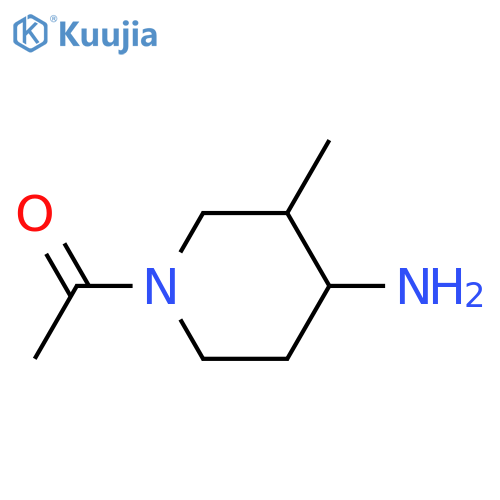

1228453-25-5 structure

商品名:1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one

CAS番号:1228453-25-5

MF:C8H16N2O

メガワット:156.225441932678

MDL:MFCD23726760

CID:5187168

PubChem ID:67385826

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one

- Ethanone, 1-(4-amino-3-methyl-1-piperidinyl)-

- 1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one

-

- MDL: MFCD23726760

- インチ: 1S/C8H16N2O/c1-6-5-10(7(2)11)4-3-8(6)9/h6,8H,3-5,9H2,1-2H3

- InChIKey: UPEWNNQEXBGTAZ-UHFFFAOYSA-N

- ほほえんだ: O=C(C)N1CCC(C(C)C1)N

計算された属性

- せいみつぶんしりょう: 156.126263138g/mol

- どういたいしつりょう: 156.126263138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3

- 疎水性パラメータ計算基準値(XlogP): -0.2

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-94469-10.0g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95.0% | 10.0g |

$4176.0 | 2025-02-21 | |

| Enamine | EN300-94469-0.1g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95.0% | 0.1g |

$855.0 | 2025-02-21 | |

| Enamine | EN300-94469-1g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 1g |

$971.0 | 2023-09-01 | ||

| Enamine | EN300-94469-5g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 5g |

$2816.0 | 2023-09-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347336-500mg |

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95% | 500mg |

¥23506.00 | 2024-08-09 | |

| Enamine | EN300-94469-0.5g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95.0% | 0.5g |

$933.0 | 2025-02-21 | |

| Enamine | EN300-94469-5.0g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95.0% | 5.0g |

$2816.0 | 2025-02-21 | |

| Enamine | EN300-94469-2.5g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95.0% | 2.5g |

$1903.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347336-100mg |

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95% | 100mg |

¥20001.00 | 2024-08-09 | |

| Enamine | EN300-94469-0.25g |

1-(4-amino-3-methylpiperidin-1-yl)ethan-1-one |

1228453-25-5 | 95.0% | 0.25g |

$893.0 | 2025-02-21 |

1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1228453-25-5 (1-(4-Amino-3-methylpiperidin-1-yl)ethan-1-one) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬